N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide
Description
The target compound, N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide, features a 3,4-dihydroisoquinoline core linked via a 2-oxoethyl group to a 4-phenylpiperazine carboxamide. This structure combines a rigid heterocyclic system (dihydroisoquinoline) with a flexible piperazine-carboxamide moiety, which may enhance binding to biological targets such as neurotransmitter receptors or enzymes.
Properties
Molecular Formula |
C22H26N4O2 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C22H26N4O2/c27-21(26-11-10-18-6-4-5-7-19(18)17-26)16-23-22(28)25-14-12-24(13-15-25)20-8-2-1-3-9-20/h1-9H,10-17H2,(H,23,28) |
InChI Key |
WCVUXRRMAYOALO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CNC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies for Dihydroisoquinoline Formation
The 3,4-dihydroisoquinoline scaffold is synthesized via Pictet-Spengler cyclization or Bischler-Napieralski reactions. A validated protocol involves treating 2-phenylethylamine derivatives with acyl chlorides under acidic conditions. For example, cyclization of N-(2-phenylethyl)acetamide using phosphoryl chloride yields 1,2,3,4-tetrahydroisoquinoline, which is subsequently oxidized to the dihydro derivative. Modifications include using tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate as a protected intermediate, synthesized via catalytic hydrogenation of 6-nitroisoquinoline followed by Boc-protection (82% yield).
Functionalization at the 2-Position
Preparation of 4-Phenylpiperazine-1-carboxylic Acid
Piperazine Functionalization
4-Phenylpiperazine is synthesized via Buchwald-Hartwig amination of 1-bromo-4-nitrobenzene with piperazine, followed by nitro group reduction. Carboxylic acid introduction utilizes phosgene or triphosgene to form the carbonyl chloride intermediate, which is quenched with aqueous ammonia to yield 4-phenylpiperazine-1-carboxylic acid (68% yield).
Alternative Activation Methods
In situ activation of the carboxylic acid using carbonyldiimidazole (CDI) or HATU avoids handling unstable acyl chlorides. For instance, treating 4-phenylpiperazine-1-carboxylic acid with CDI in dichloromethane generates the imidazolide, which reacts efficiently with amine nucleophiles.
Amide Bond Formation: Coupling Strategies
Carbodiimide-Mediated Coupling
A benchmark method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in dichloromethane. Combining 4-phenylpiperazine-1-carboxylic acid (1.2 equiv) and 2-amino-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (1.0 equiv) with EDC/HOBt at 0°C to room temperature achieves 89% conversion after 12 hours.
Mixed Carbonate Approach
For moisture-sensitive substrates, generating the mixed carbonate of 4-phenylpiperazine-1-carboxylic acid with p-nitrophenyl chloroformate provides a stable active species. Reaction with the dihydroisoquinoline amine in dimethylacetamide at 50°C for 6 hours yields the target amide in 76% isolated yield.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency by stabilizing charged intermediates, while tertiary amines (DIPEA, Et3N) scavenge HCl byproducts. Kinetic studies reveal optimal temperatures between 20–25°C, with elevated temperatures (>40°C) leading to epimerization at the α-carbon of the amide.
Protecting Group Compatibility
Boc-protection of the dihydroisoquinoline nitrogen prevents unwanted side reactions during coupling. Deprotection with trifluoroacetic acid in dichloromethane (2 hours, 0°C) followed by neutralization with aqueous NaHCO3 affords the free amine in 94% yield.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
1H NMR analysis (400 MHz, CDCl3) confirms successful amide formation: δ 7.20–7.35 (m, 5H, aromatic), 4.15 (s, 2H, COCH2N), 3.75–3.85 (m, 4H, piperazine), 2.95–3.10 (m, 4H, dihydroisoquinoline). High-resolution mass spectrometry (HRMS-ESI+) gives [M+H]+ at m/z 407.2124 (calc. 407.2121).
Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) shows ≥99% purity at 254 nm. Residual solvents are quantified via GC-MS, with all batches meeting ICH Q3C limits for Class 2 solvents (<620 ppm for DMF).
Scale-Up Considerations and Industrial Adaptations
Kilogram-scale production employs continuous flow chemistry to enhance mixing and heat transfer. A tubular reactor (0.5 mm ID) operating at 10 mL/min flow rate achieves 93% yield with 15-minute residence time, compared to 72% yield in batch mode after 12 hours.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Dihydroheterocyclic Cores
Quinazolinone-Piperazine Derivatives (A1–A6)
Compounds A1–A6 () replace the dihydroisoquinoline core with a 4-oxo-3,4-dihydroquinazolin-2-yl group. Key differences include:
- Substituent Effects : Halogens (F, Cl) on the phenyl ring modulate yields (45.2–57.3%) and melting points (189.5–199.6°C).
- Physicochemical Properties: Higher melting points (~190–200°C) compared to dihydroisoquinoline derivatives, likely due to increased rigidity from the quinazolinone system.
Table 1. Comparison of Quinazolinone Derivatives (A2–A6)
| Compound | Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| A2 | 3-F | 52.2 | 189.5–192.1 |
| A3 | 4-F | 57.3 | 196.5–197.8 |
| A4 | 2-Cl | 45.2 | 197.9–199.6 |
| A5 | 3-Cl | 47.7 | 193.3–195.2 |
| A6 | 4-Cl | 48.1 | 189.8–191.4 |
Dihydroisoquinoline-Benzamide Derivatives (5–11)
Compounds 5–11 () feature a dihydroisoquinoline linked to benzamide via a methyl group. Unlike the target compound, these lack the piperazine-carboxamide moiety, instead incorporating morpholino or pyrrolidinyl groups. Key distinctions:
- Synthetic Yields : Higher yields (57–74.5%) for benzamide derivatives compared to the target compound’s analogues.
- Physical State : Some derivatives are oils (e.g., Compound 5: 64.3% yield, yellow oil), suggesting lower crystallinity than the target compound’s solid-state structure .
Piperazine-Carboxamide Analogues
Benzothiazole-Isoquinoline Derivatives (4a–4p)
Compounds 4a–4p () replace the piperazine-carboxamide with a benzothiazole-acetamide group. Structural variations include halogen substitutions (Cl, Br) on the benzothiazole ring, which influence purity (90.8–100%) and melting points (240.6–260.1°C). For example:
- 4b : 5-Cl substitution, 81.48% yield, m.p. 248.1–250.9°C .
- 4d : 4-Br substitution, 82.66% yield, m.p. 254.3–255.9°C .
Table 2. Selected Benzothiazole-Isoquinoline Derivatives
| Compound | Substituent | Purity (%) | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 4b | 5-Cl | 100 | 81.48 | 248.1–250.9 |
| 4d | 4-Br | 100 | 82.66 | 254.3–255.9 |
| 4k | 6-OCH₃ | 94.8 | 86.40 | 260.1 |
Piperazinecarbothioamide Analogues
describes 4-[2-(1,3-dioxo-2-benzo[de]isoquinolinyl)ethyl]-N-(4-methylphenyl)-1-piperazinecarbothioamide, which replaces the carboxamide with a thioamide group. Thioamides exhibit stronger hydrogen-bonding capacity but lower metabolic stability compared to carboxamides .
Functional Group Variations
- Sulfonamide vs.
- Phenyl Substituents: ’s N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide introduces a 3-F substituent, which may enhance lipophilicity and blood-brain barrier penetration .
Biological Activity
N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C19H22N2O4
- Molecular Weight : 342.39 g/mol
- CAS Number : 125273-88-3
- Purity : >95% (HPLC)
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may function as an inhibitor of specific enzymes involved in cancer progression and may also exhibit neuroprotective properties.
Key Mechanisms:
- Topoisomerase Inhibition : The compound has shown potential as a topoisomerase II inhibitor, which is critical in DNA replication and repair processes. Inhibition of this enzyme can lead to apoptosis in cancer cells.
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which can protect cells from oxidative stress and damage.
- Neuroprotective Effects : Some studies indicate that it may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.
Biological Activity Data
A summary of biological activity data for this compound is presented in the table below:
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Anticancer Activity : A study involving various cancer cell lines demonstrated that the compound exhibited significant cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin. The results indicated a dose-dependent response with IC50 values indicating effective concentrations for inducing cell death.
- Neuroprotective Effects : In a model of neurodegeneration, the compound showed promise in reducing neuronal cell death and improving cognitive function metrics in animal models, suggesting potential applications in treating diseases such as Alzheimer's.
- Combination Therapy : Research has explored the use of this compound in combination with other anticancer drugs. Preliminary findings suggest that it may enhance the efficacy of existing treatments by overcoming drug resistance mechanisms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
